molecular formula C22H19ClN6O2 B2559211 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1203270-62-5

2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2559211
CAS No.: 1203270-62-5
M. Wt: 434.88
InChI Key: BABAZBGWMPEYEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic derivative of pyrazole and pyrimidine, notable for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O2C_{19}H_{20}ClN_{5}O_{2}, with a molecular weight of 373.85 g/mol. The structure includes a chlorophenoxy group, a pyrazole moiety, and an acetamide functional group, contributing to its diverse biological activities.

Biological Activity Overview

Recent studies have explored the biological activity of pyrazole derivatives, including the compound . Key areas of investigation include:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated promising results against the MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
    • A comparative study indicated that derivatives with similar structures exhibited IC50 values ranging from 0.39 µM to 3.3 µM in different cancer models, suggesting that modifications in the structure can enhance anticancer potency .
  • Mechanisms of Action
    • The anticancer effects are attributed to multiple mechanisms including:
      • Induction of apoptosis (programmed cell death).
      • Inhibition of specific kinases involved in cancer progression.
      • Modulation of cellular signaling pathways related to inflammation and tumor growth .
  • Anti-inflammatory Properties
    • Beyond anticancer effects, the compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial in treating inflammatory diseases .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.46
HCT1160.39
A5490.28
HepG21.1

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide48Autophagy induction
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Cytotoxicity
Pyrazole carboxamide derivativesVariesKinase inhibition

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cell Line :
    • Researchers found that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with an observed IC50 of 0.46 µM after 48 hours of exposure. This indicates a strong potential for developing targeted therapies against breast cancer .
  • Inhibition of Kinases :
    • A study focusing on kinase inhibition demonstrated that the compound effectively inhibited Aurora-A kinase at low concentrations (IC50 = 0.16 µM), which is crucial for cancer cell cycle regulation .
  • Inflammation Models :
    • In vivo models showed that administration of the compound reduced inflammatory markers significantly compared to controls, suggesting its potential utility in treating inflammatory diseases alongside cancer .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-15-25-20(13-21(26-15)29-12-2-11-24-29)27-17-5-7-18(8-6-17)28-22(30)14-31-19-9-3-16(23)4-10-19/h2-13H,14H2,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAZBGWMPEYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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